Physicochemical Properties of 4-Feruloylquinic Acid: A Technical Guide for Researchers
Physicochemical Properties of 4-Feruloylquinic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Feruloylquinic acid (4-FQA), a prominent phenolic compound found in various plant sources, including coffee beans. This document is intended for researchers, scientists, and drug development professionals interested in the characteristics and potential therapeutic applications of this natural product.
Executive Summary
4-Feruloylquinic acid, a derivative of quinic acid and ferulic acid, has garnered significant interest for its potential antioxidant and anti-inflammatory activities. A thorough understanding of its physicochemical properties is fundamental for research and development, including formulation, bioavailability studies, and pharmacological assessments. This guide summarizes key quantitative data, outlines detailed experimental protocols for their determination, and visualizes putative signaling pathways modulated by this compound.
Physicochemical Data
The physicochemical properties of 4-Feruloylquinic acid are crucial for predicting its behavior in biological systems. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₀O₉ | [1][2][3] |
| Molecular Weight | 368.34 g/mol | [1][2][3] |
| Melting Point | 195-196 °C | [4] |
| pKa (Strongest Acidic) | 3.39 (Predicted) | [5] |
| logP (Octanol-Water) | -0.1 to 0.23 (Predicted) | [1][5][6] |
| Water Solubility | 2.8 g/L (Predicted) | [5] |
| Appearance | White to off-white solid | [2] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for compound characterization. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Protocol:
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Sample Preparation: A small amount of finely powdered, dry 4-Feruloylquinic acid is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a rapid rate initially to determine an approximate melting range.
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Refined Measurement: A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
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Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
Determination of Acid Dissociation Constant (pKa)
The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.
Protocol (Potentiometric Titration):
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Solution Preparation: A standard solution of 4-Feruloylquinic acid of known concentration is prepared in a suitable solvent system (e.g., water or a water-methanol mixture).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of Octanol-Water Partition Coefficient (logP)
The Shake Flask method is a classical approach, while HPLC-based methods offer a more rapid determination.
Protocol (HPLC Method):
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Standard Preparation: A series of standard compounds with known logP values are selected.
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Chromatography: The retention times of the standard compounds and 4-Feruloylquinic acid are determined using a reversed-phase HPLC system with a C18 column and a mobile phase of octanol-saturated water and water-saturated octanol.
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Calibration Curve: A calibration curve is constructed by plotting the known logP values of the standards against their retention times.
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logP Determination: The logP of 4-Feruloylquinic acid is determined by interpolating its retention time on the calibration curve.
Determination of Water Solubility
The shake-flask method is a common technique for determining the aqueous solubility of a compound.
Protocol:
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Equilibration: An excess amount of 4-Feruloylquinic acid is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the aqueous phase by centrifugation or filtration.
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Concentration Analysis: The concentration of 4-Feruloylquinic acid in the clear aqueous phase is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Biological Activity and Signaling Pathways
4-Feruloylquinic acid is believed to exert its biological effects through the modulation of key signaling pathways involved in oxidative stress and inflammation. Based on studies of 4-FQA, its isomers, and structurally related compounds, the following pathways are of significant interest.
Antioxidant Activity via Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. Evidence suggests that coffee pulp extract, which contains feruloylquinic acid isomers, can activate this protective pathway.
Caption: Proposed activation of the Nrf2 antioxidant pathway by 4-Feruloylquinic acid.
Anti-inflammatory Activity via Inhibition of NF-κB and MAPK Pathways
Chronic inflammation is implicated in numerous diseases. Structurally similar compounds to 4-FQA, such as 4,5-dicaffeoylquinic acid, have been shown to inhibit pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Caption: Putative inhibition of NF-κB and MAPK inflammatory pathways by 4-Feruloylquinic acid.
Conclusion
4-Feruloylquinic acid possesses physicochemical properties that make it a compelling candidate for further investigation as a therapeutic agent. Its predicted solubility and logP suggest potential for oral bioavailability, while its antioxidant and anti-inflammatory activities, mediated through the Nrf2, NF-κB, and MAPK pathways, highlight its pharmacological relevance. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to exploring the full potential of this natural compound.
References
- 1. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
